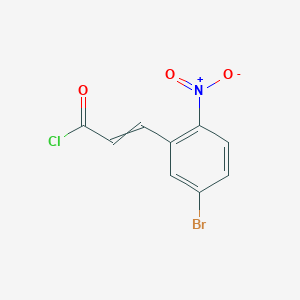![molecular formula C15H26Si2 B14331791 [(4-Ethenylphenyl)methylene]bis(trimethylsilane) CAS No. 104109-22-0](/img/structure/B14331791.png)
[(4-Ethenylphenyl)methylene]bis(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Ethenylphenyl)methylene]bis(trimethylsilane) is a chemical compound known for its unique structure and properties It consists of a phenyl group with an ethenyl substituent, connected to a methylene bridge, which is further bonded to two trimethylsilane groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Ethenylphenyl)methylene]bis(trimethylsilane) typically involves the reaction of 4-ethenylbenzaldehyde with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for [(4-Ethenylphenyl)methylene]bis(trimethylsilane) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
[(4-Ethenylphenyl)methylene]bis(trimethylsilane) undergoes various types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trimethylsilane groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the ethenyl group.
Substitution: Nucleophiles such as lithium aluminum hydride (LiAlH4) can be used to replace the trimethylsilane groups.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(4-Ethenylphenyl)methylene]bis(trimethylsilane) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used to modify biomolecules, enhancing their stability and reactivity.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its ability to impart desirable properties like hydrophobicity and thermal stability.
Mecanismo De Acción
The mechanism of action of [(4-Ethenylphenyl)methylene]bis(trimethylsilane) involves its interaction with various molecular targets. The ethenyl group can participate in addition reactions, while the trimethylsilane groups can act as protecting groups, stabilizing reactive intermediates. The compound’s reactivity is largely influenced by the electronic effects of the phenyl and trimethylsilane groups, which can either donate or withdraw electrons, thereby modulating the compound’s behavior in different chemical environments.
Comparación Con Compuestos Similares
[(4-Ethenylphenyl)methylene]bis(trimethylsilane) can be compared with other similar compounds such as:
Bis(trimethylsilyl)methane: Similar in structure but lacks the ethenyl and phenyl groups, making it less reactive in certain types of reactions.
Trimethylsilylacetylene: Contains a trimethylsilane group but has an acetylene moiety instead of an ethenyl group, leading to different reactivity patterns.
Tetramethylsilane: A simpler compound with four methyl groups attached to silicon, often used as a reference standard in NMR spectroscopy.
The uniqueness of [(4-Ethenylphenyl)methylene]bis(trimethylsilane) lies in its combination of the ethenyl, phenyl, and trimethylsilane groups, which confer a distinct set of chemical properties and reactivity.
Propiedades
Número CAS |
104109-22-0 |
|---|---|
Fórmula molecular |
C15H26Si2 |
Peso molecular |
262.54 g/mol |
Nombre IUPAC |
[(4-ethenylphenyl)-trimethylsilylmethyl]-trimethylsilane |
InChI |
InChI=1S/C15H26Si2/c1-8-13-9-11-14(12-10-13)15(16(2,3)4)17(5,6)7/h8-12,15H,1H2,2-7H3 |
Clave InChI |
LXLJJQUMSRUTQD-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(C1=CC=C(C=C1)C=C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


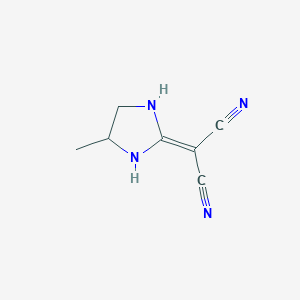
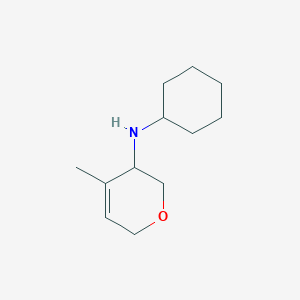
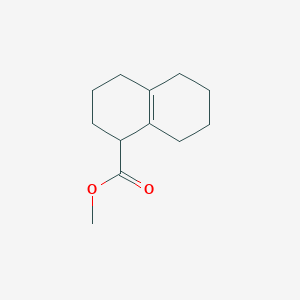

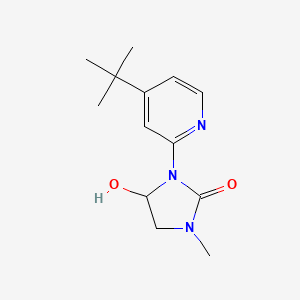
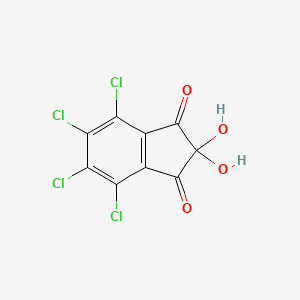

![3-Azido[2,3'-bithiophene]-2'-carbaldehyde](/img/structure/B14331758.png)
![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14331767.png)
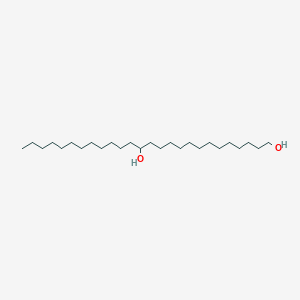

![Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-](/img/structure/B14331773.png)

